molecular formula C14H12O2 B3092533 2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1228594-41-9

2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B3092533
CAS No.: 1228594-41-9
M. Wt: 212.24 g/mol
InChI Key: UBQIRFAQMBAOQO-UHFFFAOYSA-N
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Description

2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, featuring a hydroxymethyl group at the 2’ position and a formyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).

Industrial Production Methods

In an industrial setting, the production of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitric acid in sulfuric acid at low temperatures (0-5°C).

Major Products Formed

    Oxidation: 2’-(Carboxymethyl)-[1,1’-biphenyl]-4-carbaldehyde.

    Reduction: 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol.

    Substitution: 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-nitrobenzaldehyde.

Scientific Research Applications

2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in enzymatic reactions, the aldehyde group can form covalent bonds with the active site of enzymes, inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde can be compared with other biphenyl derivatives, such as:

    2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-ol: This compound has a hydroxyl group at the 2 position instead of a formyl group at the 4 position, which affects its reactivity and applications.

    4-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde: This isomer has the formyl group at the 2 position and the hydroxymethyl group at the 4 position, leading to different chemical properties and uses.

    2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol: This compound has two hydroxymethyl groups, which can influence its solubility and reactivity.

The uniqueness of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde lies in its specific functional groups and their positions on the biphenyl scaffold, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-9,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQIRFAQMBAOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

i)—To a solution of 2-bromo-benzylalcohol (5 g, 26.7 mmol) in 2-methoxyethanol/water (30 ml, 1/1) were added 4-formylphenylboronic acid (6 g, 40.0 mmol) and sodium bicarbonate (4.4 g, 52.4 mmol) under a nitrogen atmosphere. After (Ph3P)4Pd (1.54 g, 1.34 mmol) was added, the reaction mixture was heated under reflux for 17 h. After cooling, the mixture was filtered over dicalite and the residue was washed with water and ethyl acetate. The product was extracted into ethyl acetate. The combined organic phases were washed with brine, dried over magnesium sulfate concentrated under reduced pressure. Column chromatography afforded 2′-hydroxymethyl-biphenyl-4-carbaldehyde (3.95 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
2-methoxyethanol water
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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